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For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 PEG2000 Ceramide, systematically known as N-palmitoyl-sphingosine-1-
{succinyl[methoxy(polyethylene glycol)2000]}, is a versatile biocompatible lipid conjugate
widely utilized in the field of drug delivery.[1] Its amphiphilic nature, comprising a hydrophobic
C16 ceramide anchor and a hydrophilic polyethylene glycol (PEG) chain of approximately 2000
Da, enables the formation of stable nanostructures such as micelles and liposomes. These
nanocarriers are instrumental in enhancing the solubility, stability, and bioavailability of
therapeutic agents. This technical guide provides a comprehensive overview of the core
physicochemical properties of C16 PEG2000 Ceramide, detailed experimental protocols for its
application, and an exploration of its influence on key cellular signaling pathways.

Core Physicochemical Properties

The unique characteristics of C16 PEG2000 Ceramide are central to its function in drug
delivery systems. A summary of its key physicochemical properties is presented below.
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Property Value References
N-palmitoyl-sphingosine-1-
Synonyms {succinyl[methoxy(polyethylen

e glycol)2000]}

Molecular Formula

C129H253N051 (average,
due to PEG polydispersity)

Average Molecular Weight

~2634.4 g/mol

Physical State

White to off-white powder/solid

Purity >99%
Soluble in ethanol, DMSO, and
Solubility Chloroform:Methanol (9:1) at
5mg/mL.
Storage -20°C
- Stable for at least one year
Stability

when stored properly.

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and characterization of C16

PEG2000 Ceramide-based nanocarriers.

Liposome Preparation via Thin-Film Hydration

This common technique is used to prepare liposomes incorporating C16 PEG2000 Ceramide.

Experimental Workflow for Liposome Preparation
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Lipid Dissolution Film Formation Hydration & Sizing
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Caption: Workflow for preparing liposomes using the thin-film hydration method.
Protocol:

 Lipid Mixture Preparation: Dissolve C16 PEG2000 Ceramide and other lipids (e.g.,
phospholipids, cholesterol) in a suitable organic solvent mixture, such as
chloroform:methanol (2:1 v/v), in a round-bottom flask.

e Thin-Film Formation: The organic solvent is removed under reduced pressure using a rotary
evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask. The
flask should be rotated in a water bath set to a temperature above the phase transition
temperature of the lipids to ensure a homogenous film.

e Vacuum Drying: To ensure complete removal of any residual organic solvent, the flask
containing the lipid film is placed under a high vacuum for several hours or overnight.

o Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline,
PBS) by adding the buffer to the flask and agitating. The temperature of the hydration buffer
should be maintained above the lipid's phase transition temperature. This step results in the
formation of multilamellar vesicles (MLVs). If a drug is to be encapsulated, it is dissolved in
the hydration buffer.

» Sizing by Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is
repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100
nm) using an extruder. This process is also performed at a temperature above the lipid's
phase transition temperature.
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Nanoparticle Characterization by Dynamic Light
Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and polydispersity of
nanoparticles in suspension.

Experimental Workflow for DLS Measurement

Prepare a dilute suspension
of the nanoparticle formulation
in an appropriate buffer

Set up the DLS instrument: Analyze the correlation function
- Equilibrate temperature Place the sample in the instrument to determine:
- Select appropriate laser wavelength and initiate measurement - Hydrodynamic diameter (Z-average)

and scattering angle - Polydispersity Index (PDI)

Click to download full resolution via product page
Caption: General workflow for nanoparticle size analysis using Dynamic Light Scattering.
Protocol:

» Sample Preparation: Dilute the nanoparticle suspension (e.g., liposomes or micelles) with an
appropriate filtered buffer (e.g., PBS) to a suitable concentration. The concentration should
be low enough to avoid multiple scattering effects but high enough to produce a stable
signal.

 Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
Ensure the laser is aligned and the detector is positioned at the appropriate scattering angle
(commonly 90° or 173°).

o Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument's
sample holder. Allow the sample to thermally equilibrate for a few minutes before initiating
the measurement.

o Data Acquisition: The instrument directs a laser beam through the sample, and the scattered
light is detected. The fluctuations in the intensity of the scattered light over time are recorded.

» Data Analysis: The instrument's software calculates the autocorrelation function of the
scattered light intensity fluctuations. From this function, the translational diffusion coefficient
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of the nanoparticles is determined. Using the Stokes-Einstein equation, the hydrodynamic
diameter (Z-average size) and the Polydispersity Index (PDI), a measure of the width of the
size distribution, are calculated.

Determination of Encapsulation Efficiency

This protocol determines the percentage of a drug that is successfully encapsulated within the

nanoparticles.
Protocol (using ultrafiltration):

o Separation of Free Drug: A known amount of the drug-loaded nanoparticle formulation is
placed in an ultrafiltration device with a molecular weight cut-off that allows the free drug to
pass through while retaining the nanoparticles.

o Centrifugation: The device is centrifuged at a specified speed and time to separate the filtrate
(containing the free drug) from the retentate (containing the drug-loaded nanoparticles).

o Quantification of Free Drug: The concentration of the drug in the filtrate is quantified using a
suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid
Chromatography (HPLC).

» Calculation of Encapsulation Efficiency (EE): The EE is calculated using the following
formula:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Critical Micelle Concentration (CMC)

The CMC is the concentration of an amphiphile above which micelles spontaneously form.

While a specific experimentally determined CMC for C16 PEG2000 Ceramide is not readily
available in the literature, values for the structurally similar DSPE-PEG2000 can provide an
estimate. The CMC of DSPE-PEG2000 has been reported to be in the range of 10-25 uM in
water.[2] It is important to note that the CMC can be influenced by factors such as temperature,
pH, and the ionic strength of the medium.[2]

Experimental Determination of CMC:
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The CMC can be determined experimentally using techniques that measure a physical property
of the surfactant solution that changes abruptly at the CMC. Common methods include:

o Fluorimetry: Using a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core
of the micelles, leading to a change in its fluorescence spectrum.

o Tensiometry: Measuring the surface tension of the solution as a function of surfactant
concentration. The surface tension decreases with increasing surfactant concentration until
the CMC is reached, after which it remains relatively constant.

o Conductivity Measurement (for ionic surfactants): Measuring the electrical conductivity of the
solution, which changes its slope at the CMC.

Signaling Pathways

The ceramide component of C16 PEG2000 Ceramide is a bioactive lipid known to be involved
in various cellular signaling pathways, including those regulating cell growth, proliferation, and
death.

MTOR Signaling Pathway

The mammalian target of rapamycin (nTOR) is a key kinase that regulates cell growth and
proliferation. C16-ceramide has been shown to negatively regulate the mTOR pathway.[3]

C16 Ceramide and the mTOR Signaling Pathway
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Caption: C16 Ceramide can inhibit the Akt/mTORC1 signaling pathway, leading to reduced cell
growth.

Autophagy Signaling Pathway

Autophagy is a cellular process of self-degradation of cellular components. Ceramide can
induce autophagy.[4][5][6] PEG-Ceramide nanomicelles have also been shown to induce
autophagy.[4]

C16 PEG2000 Ceramide and the Autophagy Pathway
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Caption: C16 PEG2000 Ceramide can promote autophagy by activating the Beclin-1 complex.

Conclusion

C16 PEG2000 Ceramide is a valuable tool in the development of advanced drug delivery
systems. Its well-defined physicochemical properties allow for the reproducible formulation of
stable nanocarriers. The experimental protocols provided in this guide offer a foundation for
researchers to prepare and characterize C16 PEG2000 Ceramide-based formulations.
Furthermore, understanding the impact of the ceramide moiety on key cellular signaling
pathways, such as mTOR and autophagy, is crucial for designing targeted and effective
therapeutic strategies. This guide serves as a comprehensive resource for scientists and
professionals working to harness the full potential of C16 PEG2000 Ceramide in drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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